tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group and an aminomethyl group. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the use of tert-butanesulfinamide as a chiral auxiliary. This method allows for the stereoselective synthesis of the compound, ensuring the desired configuration of the bicyclic structure . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic amines.
Scientific Research Applications
tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate include other bicyclic amines and tert-butyl esters. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl ester group and an aminomethyl group. These features confer unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
INOKOAOSLHGWOK-LDYMZIIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CN |
Origin of Product |
United States |
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